

AZD5213 In Vivo Drug-Drug Interaction Potential: A Technical Support Resource

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Compound of Interest

Compound Name: AZD5213

Cat. No.: B605768

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This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for understanding the in vivo drug-drug interaction (DDI) potential of **AZD5213**. The following troubleshooting guides and frequently asked questions (FAQs) address common concerns and provide guidance for experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the overall risk of **AZD5213** causing drug-drug interactions in vivo?

Based on available data, **AZD5213** is considered to have a low risk for clinically significant drug-drug interactions. This conclusion is primarily supported by in vitro studies which indicated a low potential for DDIs.^[1] Furthermore, in clinical trials involving co-administration with other medications, such as pregabalin, no major safety concerns suggestive of significant pharmacokinetic interactions have been reported.^{[2][3]}

Q2: How is **AZD5213** metabolized, and which enzymes are involved?

Detailed information on the specific metabolic pathways and the cytochrome P450 (CYP) enzymes involved in the metabolism of **AZD5213** is not extensively published in the available literature. However, the low risk of DDIs suggested by in vitro studies implies that **AZD5213** is not a significant inhibitor or inducer of major CYP enzymes at clinically relevant concentrations.^[1]

Q3: Does **AZD5213** interact with drug transporters?

Specific in vivo studies on the interaction of **AZD5213** with drug transporters are not publicly available. However, a Phase I clinical study indicated that urinary excretion is a minor route of elimination for **AZD5213**, accounting for only 10-15% of the administered dose. This suggests that interactions with renal uptake and efflux transporters may be less likely to have a significant impact on the overall pharmacokinetics of **AZD5213**.

Q4: Are there any known clinical drug-drug interactions with **AZD5213**?

A clinical study evaluating **AZD5213** in combination with pregabalin in patients with painful diabetic neuropathy did not report any significant adverse events that would indicate a clinically relevant pharmacokinetic interaction.[2][3] However, this study was not designed as a formal DDI study. Researchers should always consider the potential for pharmacodynamic interactions, especially when co-administering drugs with similar neurological or sleep-related side effect profiles.

Q5: What are the key pharmacokinetic parameters of **AZD5213** to consider in my experimental design?

AZD5213 is rapidly absorbed after oral administration, with a time to maximum plasma concentration (Tmax) of 0.7-2.0 hours.[1] It has a relatively short terminal half-life ($t_{1/2}$) of 5-7 hours.[1] These parameters are important when designing studies to assess potential interactions, as the timing of drug administration can influence the likelihood and magnitude of an interaction.

Troubleshooting Guide for In Vivo Experiments

Potential Issue	Troubleshooting Steps
Unexpected variability in AZD5213 plasma concentrations when co-administered with another compound.	1. Review the co-administered compound's properties: Is it a known potent inhibitor or inducer of drug-metabolizing enzymes or transporters? 2. Stagger dosing: If a transient interaction is suspected, consider administering the drugs at different times to avoid peak concentration overlap. 3. Therapeutic Drug Monitoring: If feasible, measure plasma concentrations of both AZD5213 and the co-administered drug to directly assess any pharmacokinetic changes.
Observed potentiation of adverse effects (e.g., sedation, sleep disturbances) with a co-administered drug.	1. Consider a pharmacodynamic interaction: The two drugs may have additive or synergistic effects on the same physiological pathway, even without a pharmacokinetic interaction. 2. Dose reduction: If the combination is necessary, consider reducing the dose of one or both drugs and monitor the response. 3. Evaluate the timing of administration: For drugs with sedative effects, administering them at different times of the day might mitigate the combined impact.
Difficulty interpreting DDI study results due to the short half-life of AZD5213.	1. Intensive pharmacokinetic sampling: Ensure frequent blood sampling around the Tmax of both drugs to accurately capture the absorption and elimination phases. 2. Steady-state design: For assessing induction potential, ensure that the inducing agent is administered for a sufficient duration to achieve maximal enzyme induction before administering AZD5213.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of **AZD5213** in Humans

Parameter	Value	Reference
Time to Maximum Plasma Concentration (Tmax)	0.7 - 2.0 hours	[1]
Terminal Half-life (t _{1/2})	5 - 7 hours	[1]
Route of Elimination	Primarily metabolic, with 10-15% excreted unchanged in urine.	
Receptor Occupancy (K _{i,pl})	1.14 nM	[4] [5] [6]

Table 2: Overview of Relevant Clinical Trials with **AZD5213**

Study Identifier	Phase	Indication	Co-administered Drugs of Note	Key Findings Related to Interactions	Reference
NCT0192838 1	2	Painful Diabetic Neuropathy	Pregabalin	No evidence of clinical efficacy for the combination; no significant safety concerns reported.	[2] [3]
NCT0190477 3	2	Tourette's Disorder	Not specified	Safety and tolerability assessed.	[7]
NCT0154828 7	2	Alzheimer's Disease	Not specified	Investigated the effect on sleep.	[3]

Experimental Protocols

Protocol 1: In Vitro Cytochrome P450 Inhibition Assay

This protocol provides a general framework for assessing the potential of a compound like **AZD5213** to inhibit major CYP450 enzymes.

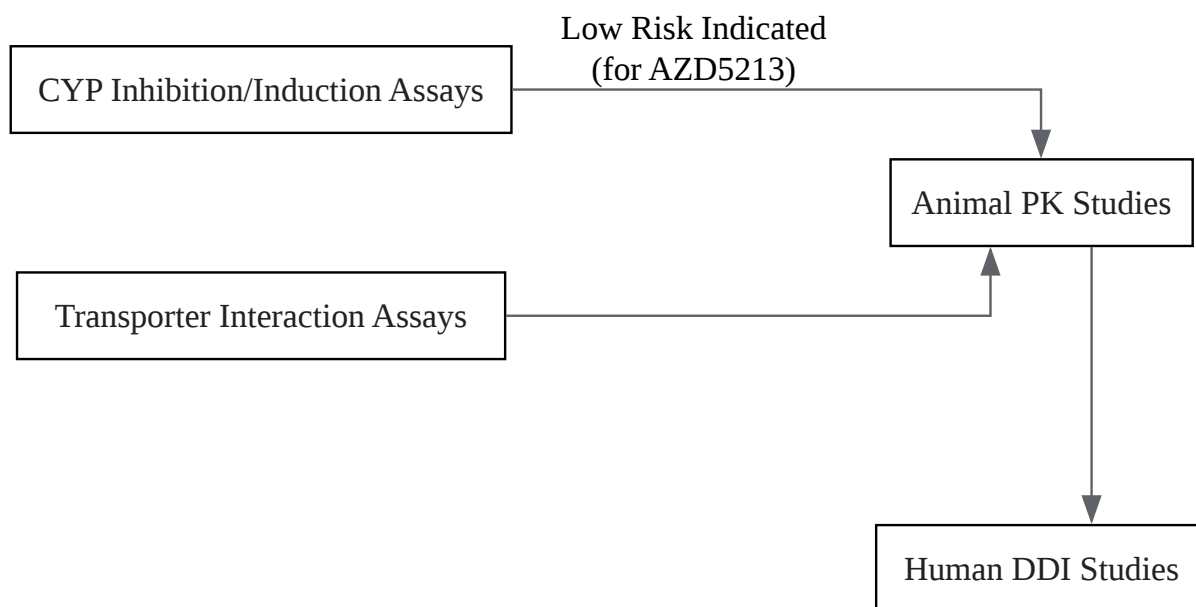
- Materials: Human liver microsomes, specific CYP probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, midazolam for CYP3A4), NADPH regenerating system, test compound (**AZD5213**), and positive control inhibitors.
- Procedure:
 - Pre-incubate human liver microsomes with a range of concentrations of **AZD5213** or a positive control inhibitor.
 - Initiate the reaction by adding the specific CYP probe substrate and an NADPH regenerating system.
 - Incubate at 37°C for a specified time.
 - Terminate the reaction by adding a stop solution (e.g., acetonitrile).
 - Analyze the formation of the metabolite of the probe substrate using LC-MS/MS.
- Data Analysis:
 - Calculate the rate of metabolite formation at each concentration of **AZD5213**.
 - Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to an appropriate model.

Protocol 2: In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a basic in vivo study to evaluate the effect of a co-administered drug on the pharmacokinetics of **AZD5213** in a rodent model.

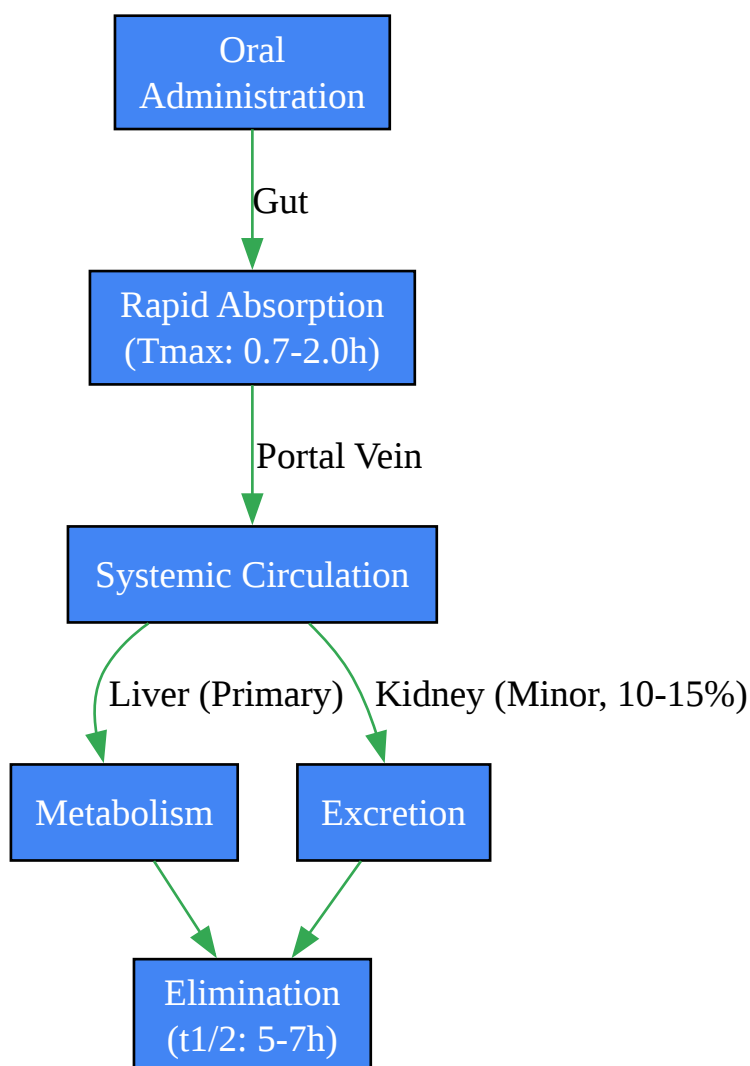
- Animals: Male Sprague-Dawley rats (or other appropriate rodent model).
- Groups:
 - Group 1: Vehicle control + **AZD5213**
 - Group 2: Co-administered drug + **AZD5213**
- Procedure:
 - Administer the vehicle or the co-administered drug at a pre-determined time before **AZD5213** administration.
 - Administer a single oral dose of **AZD5213** to all animals.
 - Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-**AZD5213** administration.
 - Process blood samples to obtain plasma.
 - Analyze the plasma concentrations of **AZD5213** using a validated LC-MS/MS method.
- Data Analysis:
 - Calculate pharmacokinetic parameters (C_{max}, T_{max}, AUC, t_{1/2}) for **AZD5213** in both groups.
 - Statistically compare the parameters between the two groups to determine if the co-administered drug significantly altered the pharmacokinetics of **AZD5213**.

Visualizations



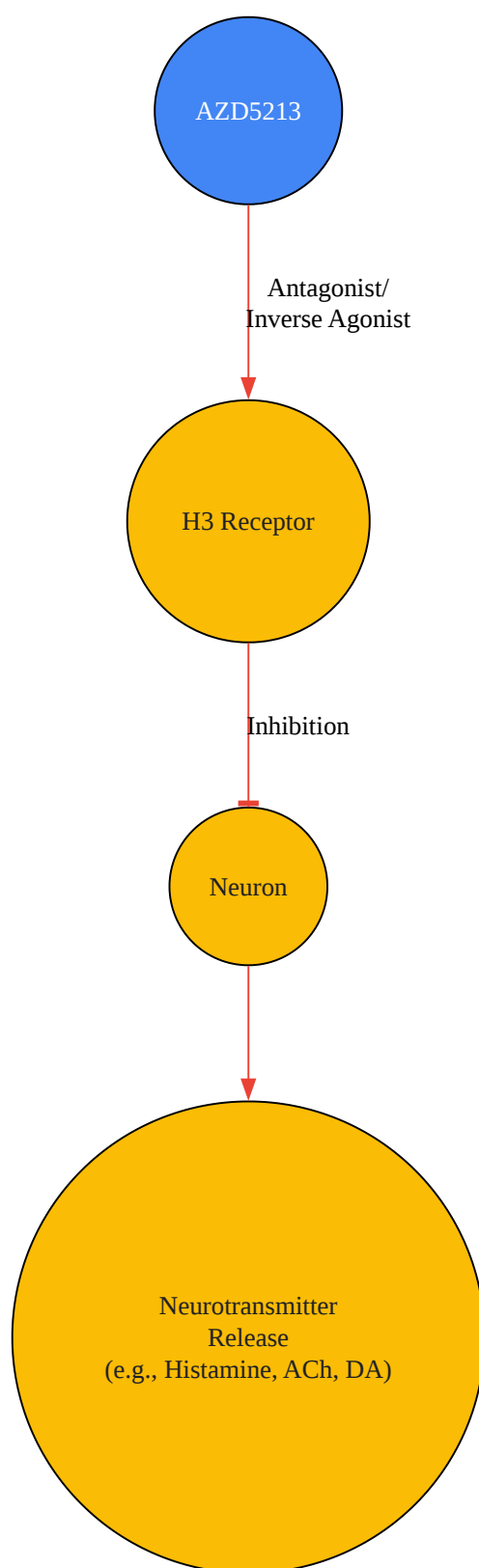
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Caption: Workflow for assessing drug-drug interaction risk.



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Caption: Pharmacokinetic profile of **AZD5213**.



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Caption: **AZD5213** mechanism of action at the H3 receptor.

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